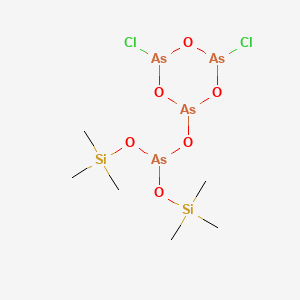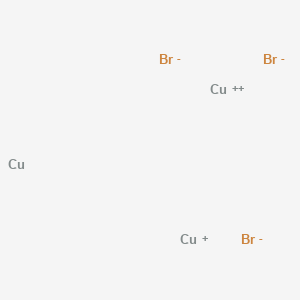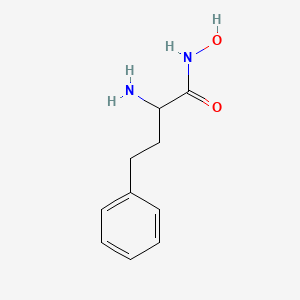
Homophenylalanine hydroxamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Homophenylalanine hydroxamic acid is a compound that combines the structural features of homophenylalanine and hydroxamic acid Homophenylalanine is an unnatural amino acid, while hydroxamic acids are known for their ability to chelate metal ions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of homophenylalanine hydroxamic acid typically involves the coupling of homophenylalanine with hydroxylamine. One common method is the biocatalytic synthesis employing phenylalanine dehydrogenase, which has been proven to be a promising route for producing enantiomerically pure homophenylalanine . The reaction conditions often involve mild temperatures and pH levels to ensure high stereoselectivity and yield.
Industrial Production Methods
Industrial production of this compound can be achieved through a combination of fed-batch substrate addition and continuous product removal. This method increases substrate loading and cofactor utilization, resulting in high productivity and efficiency . The use of genetically modified enzymes further enhances the process, making it economically viable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Homophenylalanine hydroxamic acid undergoes various chemical reactions, including:
Oxidation: The hydroxamic acid moiety can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxamic acid group to amides.
Substitution: The compound can participate in substitution reactions, where the hydroxamic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amides, and substituted hydroxamic acids
Aplicaciones Científicas De Investigación
Homophenylalanine hydroxamic acid has several scientific research applications:
Medicinal Chemistry: The compound’s ability to chelate metal ions makes it a potential candidate for developing metalloprotease inhibitors and histone deacetylase inhibitors.
Biocatalysis: The biocatalytic synthesis of this compound using phenylalanine dehydrogenase is a promising route for producing chiral pharmaceuticals.
Quorum Sensing Inhibitors: Phenylalanine derivatives bearing a hydroxamic acid moiety have been identified as potent quorum sensing inhibitors, which can control the virulence factors of several bacteria.
Mecanismo De Acción
The mechanism of action of homophenylalanine hydroxamic acid involves its ability to chelate metal ions, particularly zinc and iron. This chelation inhibits the activity of metalloenzymes, such as histone deacetylases and metalloproteases . By binding to the active site of these enzymes, the compound prevents the removal of acetyl groups from histone proteins, leading to increased acetylation and altered gene expression . This mechanism is crucial for its potential use as an anticancer agent and in other therapeutic applications.
Comparación Con Compuestos Similares
Homophenylalanine hydroxamic acid can be compared with other similar compounds, such as:
Suberoylanilide hydroxamic acid (Vorinostat): Both compounds are histone deacetylase inhibitors, but this compound has a unique structure that may offer different pharmacokinetic properties.
Marimastat: Another metalloprotease inhibitor, but with a different scaffold and mechanism of action.
Propiedades
Fórmula molecular |
C10H14N2O2 |
|---|---|
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
2-amino-N-hydroxy-4-phenylbutanamide |
InChI |
InChI=1S/C10H14N2O2/c11-9(10(13)12-14)7-6-8-4-2-1-3-5-8/h1-5,9,14H,6-7,11H2,(H,12,13) |
Clave InChI |
AMLMQPZXMCRPLD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCC(C(=O)NO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


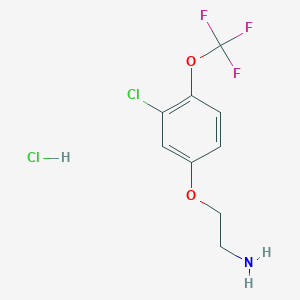
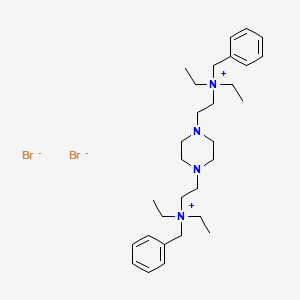

![2,2,3-trimethyl-3-[1-(4-methylphenyl)ethoxycarbonyl]cyclopentane-1-carboxylic acid](/img/structure/B13733648.png)
![Methyl 2-amino-3-[4-(2,2-difluoroethoxy)phenyl]propanoate](/img/structure/B13733657.png)

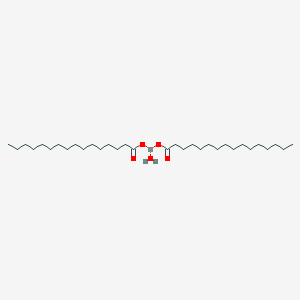
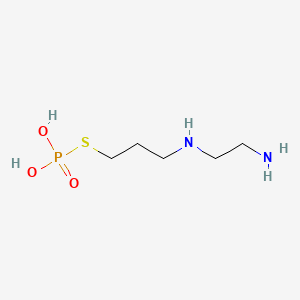
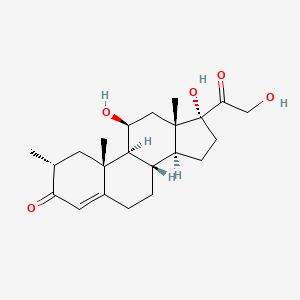
![2-{[2-(Pyridin-2-yl)ethyl]sulfanyl}-1,3-benzothiazole](/img/structure/B13733681.png)

